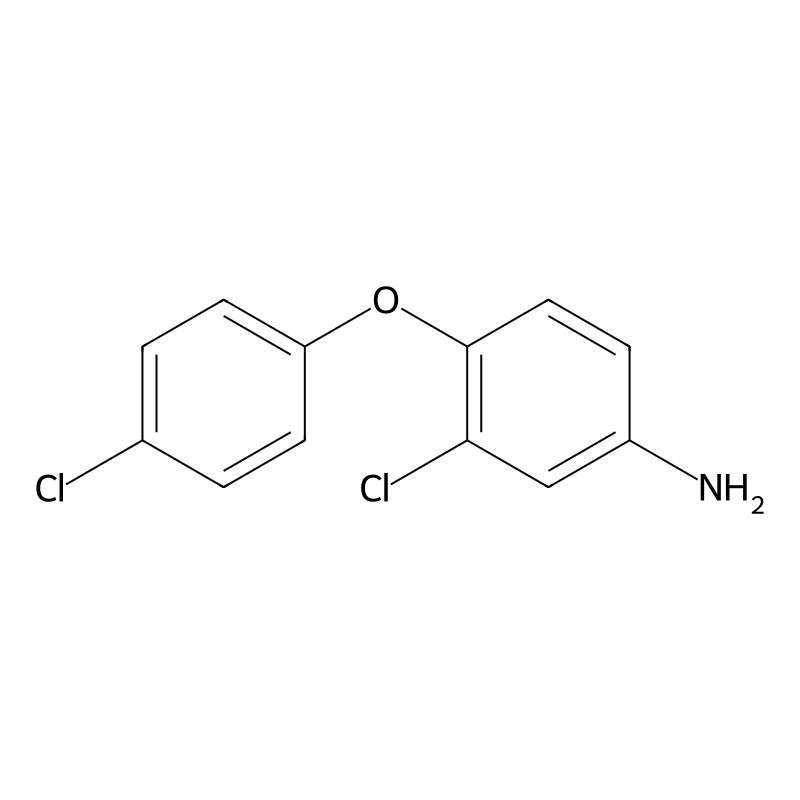

3-Chloro-4-(4-chlorophenoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chromatographic Separation: A study by SIELC Technologies demonstrates the separation of 3-Chloro-4-(4-chlorophenoxy)aniline using a specific type of High-Performance Liquid Chromatography (HPLC) column []. This technique allows for the isolation and purification of the compound, which could be useful for further analysis or research purposes.

3-Chloro-4-(4-chlorophenoxy)aniline is an organic compound characterized by a molecular formula of C12H9Cl2N and a molecular weight of 248.11 g/mol. This compound features a chloro group and a phenoxy group attached to an aniline structure, which contributes to its unique chemical properties. The presence of multiple chlorine atoms enhances its lipophilicity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry.

- Oxidation: This compound can be oxidized to form quinone derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: Nitro groups can be reduced to amines, often utilizing catalytic hydrogenation or reducing agents such as iron powder in acidic media.

- Substitution: It can participate in electrophilic aromatic substitution reactions, allowing for further functionalization through halogenation, nitration, or sulfonation.

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Acidic medium Reduction Hydrogen gas with palladium on carbon Under pressure Substitution Chlorine for halogenation Varies by substituent

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Hydrogen gas with palladium on carbon | Under pressure |

| Substitution | Chlorine for halogenation | Varies by substituent |

3-Chloro-4-(4-chlorophenoxy)aniline exhibits notable biological activities. Studies have indicated its potential as an antimalarial agent when used in conjunction with other compounds, such as artesunate. It has shown effectiveness against various strains of Plasmodium, including P. falciparum and P. vivax . The compound interacts with cellular processes by affecting cell signaling pathways and gene expression, leading to cytotoxic effects in certain mammalian cells.

The synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline typically involves nucleophilic aromatic substitution reactions. A common method includes the following steps:

- Reactants: 3-chlorophenol and 3-chloro-4-nitroaniline.

- Base: Potassium carbonate is used to facilitate the reaction.

- Solvent: Dimethylformamide (DMF) serves as the solvent.

- Temperature: The reaction is conducted at temperatures between 80-100°C.

- Reduction: After forming the intermediate, reduction is performed using catalytic hydrogenation or iron powder in an acidic medium.

This method yields the desired compound efficiently while maintaining high purity levels.

3-Chloro-4-(4-chlorophenoxy)aniline finds applications across various domains:

- Medicinal Chemistry: It serves as a precursor for developing antimalarial drugs and other pharmaceuticals due to its biological activity.

- Industrial Uses: The compound is utilized in dye manufacturing and polymer production, where it imparts desirable mechanical properties.

Research has focused on the interaction of 3-Chloro-4-(4-chlorophenoxy)aniline with various enzymes and biomolecules. Its mechanism often involves competitive inhibition, where it competes with natural substrates for enzyme binding sites. Studies indicate that the compound's stability under laboratory conditions allows for prolonged activity in biological assays .

Several compounds share structural similarities with 3-Chloro-4-(4-chlorophenoxy)aniline. Here are some notable examples:

- 4-Chloro-3-(trifluoromethyl)aniline

- 3-Chloro-4-(4-bromophenoxy)aniline

- 3-Chloro-4-(4-methylphenoxy)aniline

Comparison

Compared to these compounds, 3-Chloro-4-(4-chlorophenoxy)aniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of two chlorine atoms enhances its lipophilicity, potentially improving its ability to cross cell membranes and increasing its efficacy as a pharmaceutical agent.

Traditional Synthetic Pathways

Nucleophilic Aromatic Substitution Strategies

The synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline fundamentally relies on nucleophilic aromatic substitution reactions, which represent one of the most established and reliable approaches for constructing the diphenyl ether linkage [1] [2]. This pathway typically involves the reaction between 4-chlorophenol and a suitable chloronitrobenzene precursor under basic conditions.

The reaction proceeds through an addition-elimination mechanism, where the phenoxide anion acts as the nucleophile attacking the electron-deficient aromatic ring bearing the nitro group [2] [3]. The presence of the nitro group serves as a crucial activating group, facilitating the nucleophilic attack by stabilizing the resulting Meisenheimer complex through resonance effects [2]. The reaction is typically conducted at temperatures ranging from 110-140°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [1] .

Optimal reaction conditions for this transformation include the use of potassium carbonate or potassium hydroxide as the base, with molar ratios of base to phenol typically maintained at 1.2-1.5:1 to ensure complete deprotonation [1]. The reaction mixture requires careful temperature control, as excessive heating can lead to unwanted side reactions and decomposition products [1] . Reaction times generally range from 2-5 hours, depending on the specific substrate reactivity and reaction temperature.

The regioselectivity of this substitution is primarily controlled by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of both the nitro and chloro groups directs the nucleophilic attack to the position bearing the leaving group, resulting in high para-selectivity for the desired product [2] [3].

Chlorination and Phenoxy Group Introduction

An alternative traditional approach involves the sequential introduction of chlorine substituents and phenoxy groups through controlled halogenation reactions [5]. This methodology typically begins with acetanilide derivatives, which undergo chlorination using various chlorinating agents under carefully controlled conditions [6] [7].

The chlorination of acetanilide precursors can be achieved using several reagents, including elemental chlorine in the presence of aluminum chloride as a Lewis acid catalyst [5]. The reaction proceeds via electrophilic aromatic substitution, with the activating effect of the acetamide group directing substitution to the ortho and para positions [7]. Temperature control is critical in these reactions, typically maintained between 0-25°C to prevent over-chlorination and formation of polychlorinated byproducts [6].

Solvent selection plays a crucial role in determining reaction selectivity and yield. Traditional chloroform or dichloromethane systems have been largely replaced by more environmentally benign alternatives such as acetic acid or acetone [7]. The use of acetic acid as both solvent and mild activating agent has been particularly successful, providing improved atom economy and reduced waste generation [7].

Following chlorination, the acetyl protecting group is removed through alkaline hydrolysis, typically using sodium hydroxide in aqueous ethanol at reflux temperatures [7]. The resulting chloroaniline intermediate then undergoes phenoxy group introduction through nucleophilic substitution with 4-chlorophenol under basic conditions similar to those described in Section 3.1.1.

Modern Synthetic Approaches

Catalytic Methods and Reaction Optimization

Contemporary synthetic approaches emphasize the use of transition metal catalysis to achieve improved selectivity, milder reaction conditions, and enhanced sustainability [8] [9]. Palladium-catalyzed cross-coupling reactions have emerged as particularly effective methods for constructing the carbon-nitrogen and carbon-oxygen bonds present in 3-Chloro-4-(4-chlorophenoxy)aniline .

The catalytic hydrogenation approach represents a significant advancement in the field, utilizing platinum-based catalysts supported on carbon for the selective reduction of nitro groups to amines [11] [8]. The most effective catalytic system employs 1% platinum on carbon (1% Pt/C) under hydrogen pressure ranging from 0.1 to 5.0 megapascals at temperatures between 50-100°C [11]. This method achieves remarkable chemoselectivity, with conversion rates exceeding 99% while maintaining the integrity of the chlorine substituents [8] [9].

Reaction mechanism studies using density functional theory calculations have revealed that the catalytic reduction proceeds through a series of hydrogen transfer steps from the catalyst surface to the nitro group [8] [12]. The process involves the initial formation of nitroso intermediates, followed by hydroxylamine species, and finally complete reduction to the amine functionality [8]. The γ-molybdenum nitride catalyst system has shown particular promise, achieving selectivities greater than 95% at relatively low temperatures around 400-500 K [8] [9].

Catalyst recycling and regeneration protocols have been developed to enhance the economic viability of these processes. The supported catalysts can typically be reused for multiple reaction cycles with minimal loss of activity, provided appropriate regeneration procedures are followed [8]. These include controlled calcination in air at moderate temperatures (300-400°C) followed by reduction under hydrogen atmosphere [9].

One-Pot Synthesis and Green Chemistry Considerations

One-pot synthetic methodologies have gained significant attention due to their potential for reducing waste generation, simplifying purification procedures, and improving overall process efficiency [13] [14] [15]. These approaches combine multiple reaction steps in a single reaction vessel, eliminating the need for intermediate isolation and purification [16] [14].

Microwave-assisted synthesis represents a particularly promising green chemistry approach, offering significant reductions in reaction times while often improving yields and selectivity [17] [18] [19]. The use of microwave irradiation enables rapid heating and precise temperature control, which is particularly beneficial for nucleophilic aromatic substitution reactions [17] [20]. Reaction times can be reduced from hours to minutes while maintaining or improving product yields [17] [21].

The solvent-free synthesis approach has been successfully implemented for certain transformations, eliminating the use of organic solvents entirely [7] [22]. These methods typically employ neat reactants or utilize water as the sole solvent, significantly reducing environmental impact [22]. The use of zinc dust as a reducing agent in acetic acid has proven particularly effective, achieving yields comparable to traditional methods while eliminating the need for volatile organic solvents [7].

Atom economy optimization has become a central consideration in modern synthetic design [7]. Traditional acetylation protocols using acetic anhydride result in the formation of stoichiometric quantities of acetic acid waste, whereas newer methods utilizing direct acylation with carboxylic acids achieve theoretical atom economies approaching 100% [7] [14].

Industrial-Scale Production Protocols

Industrial production of 3-Chloro-4-(4-chlorophenoxy)aniline requires careful consideration of safety, economic, and environmental factors while maintaining consistent product quality and yield [23] [24]. Continuous flow chemistry has emerged as the preferred approach for large-scale synthesis, offering superior heat and mass transfer characteristics compared to traditional batch processes [25] [26].

The implementation of continuous flow systems allows for precise control of reaction parameters including temperature, pressure, and residence time [25]. These systems typically operate at elevated pressures (0.1-1.0 MPa) and temperatures (80-150°C) with residence times ranging from 15-60 minutes [25]. The continuous nature of the process enables real-time monitoring and adjustment of reaction conditions, resulting in consistent product quality and improved safety profiles [25] [26].

Process intensification strategies have been developed to maximize throughput while minimizing equipment footprint and capital investment [25]. These include the use of microreactor technology, which provides enhanced heat and mass transfer rates through high surface-area-to-volume ratios [25]. Such systems can achieve productivities exceeding 1000 h⁻¹ while maintaining selectivities greater than 98% [25].

Quality control protocols for industrial production involve comprehensive analytical testing at multiple stages of the process [23] [24]. High-performance liquid chromatography and gas chromatography-mass spectrometry are routinely employed for quantitative analysis of product purity and identification of trace impurities [23] [27]. Typical commercial specifications require minimum purities of 98.5-99.0% with specific limits on isomeric chloroanilines and unreacted starting materials [23] [24].

Waste minimization strategies have been implemented to address environmental concerns and regulatory requirements [22]. These include the development of closed-loop solvent recovery systems, optimization of catalyst loading to minimize precious metal consumption, and implementation of aqueous waste treatment protocols for handling process effluents [22]. The recovery and recycling of organic solvents can achieve efficiencies exceeding 95%, significantly reducing both environmental impact and operating costs [28].

Byproduct Analysis and Purification Techniques

The formation of byproducts during synthesis represents a significant challenge in the production of high-purity 3-Chloro-4-(4-chlorophenoxy)aniline [27] [5]. Comprehensive byproduct identification has been achieved through advanced analytical techniques including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry [27] [29].

The most commonly encountered impurities include regioisomeric products such as 2-Chloro-4-(4-chlorophenoxy)aniline, which forms through incorrect regioselectivity during nucleophilic substitution reactions [27]. This impurity typically represents 0.5-2.0% of the crude product and can be effectively removed through fractional crystallization or selective precipitation techniques [5] [30].

Unreacted starting materials constitute another significant class of impurities, particularly 3,4-dichloronitrobenzene and 4-chlorophenol [27] [5]. These compounds can be present at concentrations of 0.5-3.0% and are typically removed through aqueous washing procedures or column chromatographic purification [27] [30].

Tar formation and polymeric byproducts represent a particular challenge in high-temperature synthetic protocols [28] [5]. These materials, which can account for 1.0-5.0% of the crude product mass, are formed through thermal decomposition and condensation reactions [5]. Their presence significantly affects product appearance and purity, necessitating their complete removal through filtration and washing procedures [28].

Vacuum distillation remains the most widely employed purification technique for industrial-scale production [28] [31]. The process typically operates at temperatures of 120-180°C under reduced pressure (10-50 mmHg) to prevent thermal decomposition [28]. The addition of alkali metal chromates or dichromates (0.3-2.0% by weight) serves as an effective stabilizer, preventing tar formation during distillation and improving product stability during storage [28].

Alternative purification methods include recrystallization from ethanol, which achieves purities of 97-99% with recovery yields of 80-90% [32] . Steam distillation has proven effective for separating isomeric chloroanilines, particularly when combined with selective extraction procedures [5] [34]. Column chromatography, while expensive for large-scale applications, can achieve purities exceeding 99% and is particularly valuable for analytical and research-grade material preparation [30].

Sublimation techniques offer the highest purification efficiency, achieving purities greater than 99.5% with excellent recovery yields [31]. This method is particularly effective for removing volatile impurities and trace organic contaminants, though its application is generally limited to smaller-scale operations due to energy requirements and equipment costs [35] [31].